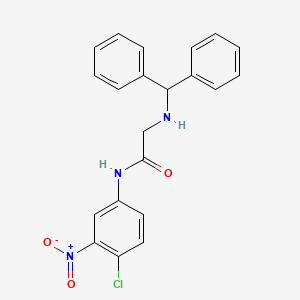![molecular formula C11H12ClNO2S B2440501 N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide CAS No. 874623-14-0](/img/structure/B2440501.png)
N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide” is a chemical compound with the molecular formula C11H12ClNO2S and a molecular weight of 257.74 . It is used for research purposes .
Physical And Chemical Properties Analysis
“this compound” has a predicted melting point of 172.88°C and a predicted boiling point of approximately 469.5°C at 760 mmHg . Its predicted density is approximately 1.3 g/cm3, and its refractive index is predicted to be 1.59 at 20°C .Scientific Research Applications
Synthetic Methodologies and Characterization
- The synthesis and characterization of related acetamide derivatives involve reactions with chloroacetyl chloride, showcasing methods for creating novel compounds with potential biological and material applications. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide via acetylation, esterification, and ester interchange steps highlights a versatile approach to modifying chemical structures for specific functionalities (Z. Zhong-cheng & Shu Wan-yin, 2002).
Potential Biological Activities
- Thiazole derivatives, structurally similar to the query compound, have been synthesized and evaluated for anticancer activities, indicating a research path towards the design of novel therapeutic agents. Specifically, derivatives showed selective cytotoxicity against A549 human lung adenocarcinoma cells, highlighting the importance of structural modifications in medicinal chemistry for enhancing biological activity (A. Evren et al., 2019).
Material Science and Chemical Properties
- The study of conformations and chemical properties of acetamide derivatives, such as those involving methylsulfanylphenyl groups, contributes to the understanding of molecular interactions and stability, which is critical for designing materials with desired properties. The examination of dipole moments and quantum chemical calculations can reveal insights into the electronic structure and reactivity of such compounds (E. Ishmaeva et al., 2015).
properties
IUPAC Name |
N-[5-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7(14)13-9-5-8(10(15)6-12)3-4-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYMBNBCMWONRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)CCl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)
![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)
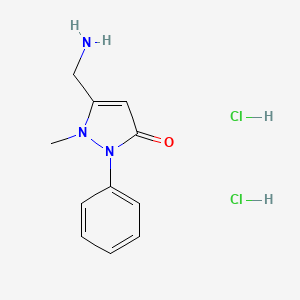

![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
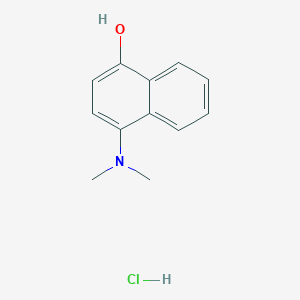
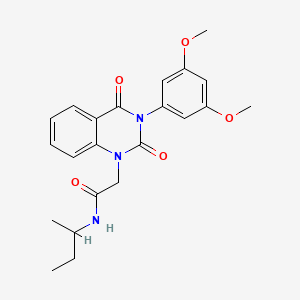
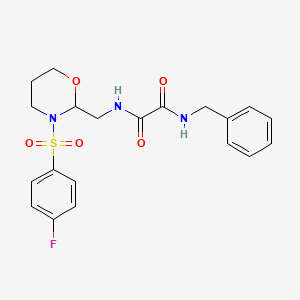
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)
![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)


